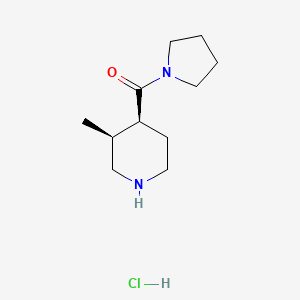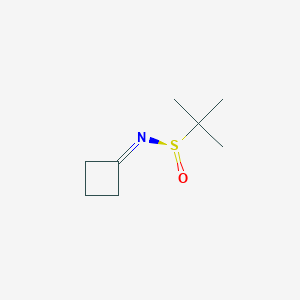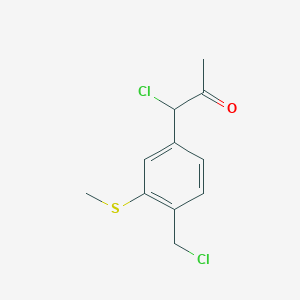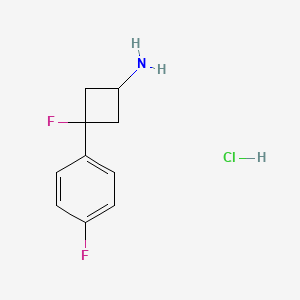
cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group, making it a subject of study in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of fluorinating agents and catalysts to ensure the correct stereochemistry and substitution pattern on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride efficiently.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups on the cyclobutane ring or the fluorophenyl group.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the fluorine atoms or the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound may be used to study the effects of fluorinated cyclobutanes on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in medicinal chemistry.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The fluorine atoms in the compound can enhance the metabolic stability and bioavailability of drug candidates.
Industry: In the industrial sector, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or advanced materials.
Mécanisme D'action
The mechanism of action of cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The fluorine atoms can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the context of its use, whether in medicinal chemistry or biological research.
Comparaison Avec Des Composés Similaires
- cis-3-Fluoro-3-(4-chlorophenyl)cyclobutanamine hydrochloride
- cis-3-Fluoro-3-(4-bromophenyl)cyclobutanamine hydrochloride
- cis-3-Fluoro-3-(4-methylphenyl)cyclobutanamine hydrochloride
Comparison: Compared to its analogs, cis-3-Fluoro-3-(4-fluorophenyl)cyclobutanamine hydrochloride is unique due to the presence of fluorine atoms on both the cyclobutane ring and the phenyl group. This dual fluorination can enhance its chemical stability and influence its reactivity and biological activity. The specific positioning of fluorine atoms can also affect the compound’s physical properties, such as solubility and melting point.
Propriétés
Formule moléculaire |
C10H12ClF2N |
|---|---|
Poids moléculaire |
219.66 g/mol |
Nom IUPAC |
3-fluoro-3-(4-fluorophenyl)cyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-3-1-7(2-4-8)10(12)5-9(13)6-10;/h1-4,9H,5-6,13H2;1H |
Clé InChI |
AMXAIVJKGWDUHA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1(C2=CC=C(C=C2)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-Ethyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14044025.png)

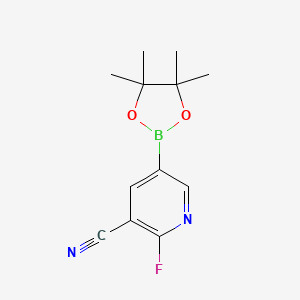
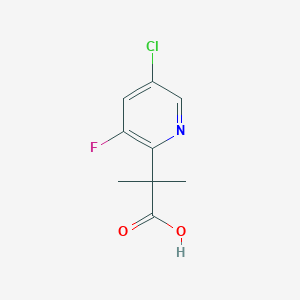

![4,5,6,7-Tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylic acid](/img/structure/B14044058.png)

![5-(ethylsulfonyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14044073.png)


